FE-Mesopone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

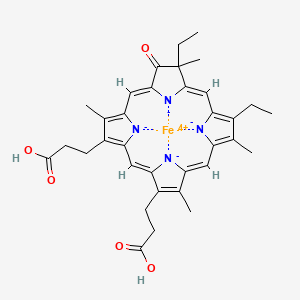

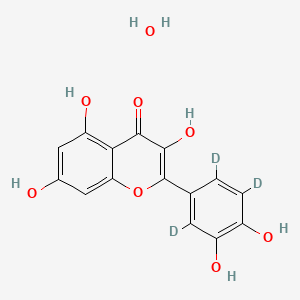

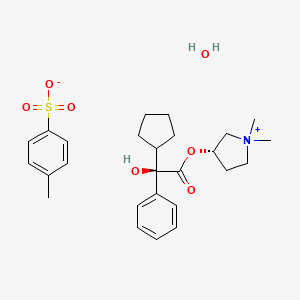

These are large heterocyclic aromatic ring systems consisting, at the core, of three pyrroles and one pyrroline coupled through four methine linkages . Fe-Mesopone is a metallotetrapyrrole, specifically an iron complex of mesoporphyrinone, and is used as a functional model of heme oxygenated oxidases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fe-Mesopone is synthesized through the metallation of mesoporphyrinone with iron chloride (FeCl2). The process involves the treatment of mesoporphyrin with osmium tetroxide (OsO4) followed by acid-catalyzed pinacol rearrangement to form oxochlorin derivatives. The northern oxochlorin isomers are isolated by chromatography, and the regio-isomers assignments are determined by 2D COSY and NOE 1H NMR .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard laboratory procedures for metallation and purification. The process may be scaled up using automated chromatography systems and large-scale reactors for the metallation step.

Chemical Reactions Analysis

Types of Reactions: Fe-Mesopone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s peroxidase activity is particularly notable, as it can form intermediate compounds similar to wild-type cytochrome c peroxidase .

Common Reagents and Conditions:

Oxidation: Osmium tetroxide (OsO4) is used for the initial oxidation of mesoporphyrin.

Reduction: Iron chloride (FeCl2) is used for the metallation process.

Substitution: Acid-catalyzed pinacol rearrangement is employed to form oxochlorin derivatives.

Major Products: The major product formed from these reactions is the hybrid protein MpCcP, which exhibits enhanced peroxidase activity with certain substrates .

Scientific Research Applications

Fe-Mesopone has several scientific research applications, including:

Mechanism of Action

Fe-Mesopone exerts its effects through its interaction with cytochrome c peroxidase. The compound forms a hybrid protein, MpCcP, which has 99% wild-type peroxidase activity with cytochrome c. The electron-withdrawing oxo-substituents on the cofactor cause an increase in the Fe III / Fe II reduction potential, enhancing its peroxidase activity with certain substrates .

Comparison with Similar Compounds

Fe-Mesopone is unique among metallotetrapyrroles due to its specific structure and enhanced peroxidase activity. Similar compounds include other metallotetrapyrroles and oxochlorin derivatives, such as:

Mesoporphyrin: The precursor to this compound, used in similar enzymatic studies.

Oxochlorin Derivatives: Other oxochlorin compounds with varying metal centers and substituents.

This compound stands out due to its specific interaction with cytochrome c peroxidase and its enhanced peroxidase activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula |

C34H36FeN4O5 |

|---|---|

Molecular Weight |

636.5 g/mol |

IUPAC Name |

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+) |

InChI |

InChI=1S/C34H39N4O5.Fe/c1-7-20-17(3)23-13-24-18(4)21(9-11-31(39)40)26(35-24)15-27-22(10-12-32(41)42)19(5)25(36-27)14-29-33(43)34(6,8-2)30(38-29)16-28(20)37-23;/h13-16H,7-12H2,1-6H3,(H5-,35,36,37,38,39,40,41,42,43);/q-1;+4/p-3 |

InChI Key |

RPYIPNWUMWMZRW-UHFFFAOYSA-K |

Isomeric SMILES |

CCC1=C2/C=C\3/C(C(=O)/C(=C/C4=C(C(=C([N-]4)/C=C\5/C(=C(/C(=C/C(=C1C)[N-]2)/[N-]5)C)CCC(=O)O)CCC(=O)O)C)/[N-]3)(C)CC.[Fe+4] |

Canonical SMILES |

CCC1=C2C=C3C(C(=O)C(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=C1C)[N-]2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)[N-]3)(C)CC.[Fe+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)

![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)